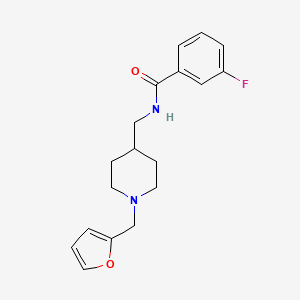

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-16-4-1-3-15(11-16)18(22)20-12-14-6-8-21(9-7-14)13-17-5-2-10-23-17/h1-5,10-11,14H,6-9,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARNOBQZCOAXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride to yield 1-(furan-2-ylmethyl)piperidine.

-

Fluorination: : The next step involves the introduction of the fluorine atom. This can be accomplished by reacting the piperidine intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to obtain the fluorinated piperidine derivative.

-

Amidation: : The final step is the formation of the benzamide. This is done by reacting the fluorinated piperidine derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes, which can provide insights into its mechanism of action and therapeutic potential.

Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways in cells.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the furan ring play crucial roles in binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

a) 3-fluoro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamide

- Structure : Replaces the furan-2-ylmethyl group with a 3-phenyl-1H-pyrazol-5-yl substituent.

- This substitution may enhance binding to targets requiring planar aromatic recognition, such as kinase enzymes .

- Data : Molecular weight = ~405.4 g/mol (estimated).

b) N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Structure : Features a phenylethyl group on the piperidine nitrogen and a furan-2-carboxamide substituent.

- The absence of fluorine alters electronic properties .

Variations in the Benzamide Moiety

a) 5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide

- Structure : Incorporates a benzodioxol-oxymethyl group on the piperidine and an indazolylmethyl substituent on the benzamide.

- Key Differences : The benzodioxol group enhances metabolic stability, while the indazole moiety may confer selectivity for kinase or G-protein-coupled receptors .

- Data : Molecular weight = 556.6 g/mol; Chiral centers = 2 .

b) Denipride (4-amino-2-methoxy-5-nitro-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]benzamide)

Hybrid Structural Analogs

a) 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Structure : Combines a chlorobenzamide with a piperazine-fluorophenyl system.

- Key Differences: The dimethylaminophenyl group introduces basicity, which could enhance interaction with acidic residues in target proteins. The piperazine ring adds conformational flexibility .

- Data : Molecular weight = 481.0 g/mol; Formula = C27H30ClFN4O .

b) 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

- Structure : Features dual chlorobenzoyl/chlorobenzamide groups.

- Key Differences : The dichloro substitution increases lipophilicity and may improve binding to hydrophobic pockets. Crystal structure analysis reveals a chair conformation of the piperidine ring and hydrogen-bonded sheet formation .

- Data : Molecular weight = 415.3 g/mol (anhydrous); Space group = P21/c .

Comparative Analysis Table

Mechanistic and Pharmacological Implications

- Furan vs. Pyrazole : The furan group in the target compound offers moderate electron-richness for π-π interactions, while pyrazole analogs (e.g., ) may engage in stronger hydrogen bonding.

- Fluorine Substitution: Fluorine in the benzamide moiety reduces metabolic degradation compared to non-fluorinated analogs (e.g., ).

- Piperidine Conformation : Chair conformations (observed in ) are critical for binding to rigid enzyme active sites, as seen in kinase inhibitors.

Biological Activity

3-Fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20FN3O2S

- Molecular Weight : 361.4 g/mol

- CAS Number : 953204-76-7

The compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to disease pathways, which may contribute to its therapeutic effects.

- Receptor Binding : The compound interacts with various receptors, influencing signaling pathways that are crucial for cellular responses.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly through the inhibition of Bcl-2 proteins, which are known to regulate cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 | < 10 | Apoptosis induction via Bcl-2 inhibition |

| HT29 | < 15 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on various cancer cell lines. The results indicated a strong correlation between the structural features of the compound and its cytotoxicity, with notable activity against breast and colon cancer cells .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of the compound against a panel of bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains .

Q & A

Q. What are the key structural features of 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how do they influence its physicochemical properties?

The compound contains a piperidine ring substituted with a furan-2-ylmethyl group at the 1-position and a benzamide group at the 4-position, with a fluorine atom at the 3-position of the benzene ring. The chair conformation of the piperidine ring (common in similar derivatives) and the dihedral angles between substituents (e.g., ~50° between aromatic rings) affect solubility and intermolecular interactions . The fluorine atom enhances metabolic stability and lipophilicity, as seen in trifluoromethyl-containing analogs .

Q. What synthetic routes are commonly used to prepare piperidine-based benzamide derivatives like this compound?

A typical route involves:

- Step 1 : Reacting 4-aminomethylpiperidine with furan-2-ylmethyl chloride in the presence of a base (e.g., triethylamine) to introduce the furan substituent.

- Step 2 : Coupling the modified piperidine with 3-fluorobenzoyl chloride using a coupling agent (e.g., HATU or EDCI) in a polar aprotic solvent (e.g., DMF) .

- Step 3 : Purification via recrystallization (e.g., ethyl acetate/hexane) to achieve >80% yield, as reported for structurally related compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

- X-ray crystallography : To resolve the chair conformation of the piperidine ring and hydrogen-bonding networks (e.g., O-H⋯O interactions observed in hydrates) .

- NMR spectroscopy : Key signals include δ ~7.3–6.8 ppm (furan protons), δ ~4.2 ppm (N-CH₂-piperidine), and δ ~1.5–2.5 ppm (piperidine methylenes) .

- HRMS : Expected [M+H]+ for C₁₈H₂₁FN₂O₂ is 321.1609 .

Advanced Research Questions

Q. What strategies can address low synthetic yields in the coupling step of the benzamide group?

- Optimize reaction conditions : Increase temperature (e.g., 80°C) or use microwave-assisted synthesis to enhance reaction kinetics .

- Catalyst screening : Palladium or copper catalysts improve coupling efficiency in hindered aryl systems .

- Solvent effects : Switch from DMF to THF or DCM to reduce side reactions .

Q. How do substituents on the piperidine ring (e.g., furan-2-ylmethyl) influence biological activity?

- Furan moiety : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

- Piperidine conformation : Chair conformation optimizes spatial alignment for target binding (e.g., AKT inhibitors require specific dihedral angles for selectivity) .

- Comparative studies : Replace furan with thiophene or pyridine to assess activity changes, as done in analogous compounds .

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous targets (e.g., AKT1 or bacterial PPTases) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of binding poses .

- Free energy calculations : Apply MM-GBSA to estimate binding affinity differences between analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Control for stereochemistry : Ensure enantiopure synthesis, as minor impurities (e.g., 5% R-isomer) can skew results .

- Assay standardization : Use consistent cell lines (e.g., HaCaT for toxicity) and normalize data to reference inhibitors .

- Meta-analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers .

Methodological Challenges

Q. What techniques are recommended for analyzing metabolic stability in vitro?

- Liver microsome assays : Incubate the compound with rat/human microsomes at 37°C, and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Structural modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Q. How should researchers design experiments to evaluate target selectivity?

- Kinase profiling panels : Test against a panel of 50+ kinases at 1 µM concentration .

- CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target (e.g., AKT2) to confirm on-mechanism effects .

- Cocrystallization studies : Resolve ligand-target complexes to identify critical binding residues (e.g., hinge region interactions in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.